molecular formula C16H16O2 B3017116 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one CAS No. 890092-06-5

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one

Cat. No.: B3017116
CAS No.: 890092-06-5
M. Wt: 240.302
InChI Key: YGHXJHBIGWIVNU-UHFFFAOYSA-N
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Description

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one (CAS: 890092-06-5) is an aromatic ketone with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure consists of a phenyl ring substituted with a 3-methylbenzyloxy group (-OCH₂C₆H₄-3-CH₃) at the para position and an acetyl (-COCH₃) group. The compound’s SMILES notation is CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C, and its InChIKey is YGHXJHBIGWIVNU-UHFFFAOYSA-N .

Properties

IUPAC Name

1-[4-[(3-methylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-4-3-5-14(10-12)11-18-16-8-6-15(7-9-16)13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXJHBIGWIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 4-bromobenzyl chloride in the presence of a base to form the intermediate 4-[(3-methylphenyl)methoxy]benzyl chloride. This intermediate is then reacted with acetyl chloride to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Specific details of industrial processes are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .

Scientific Research Applications

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -SCF₃, -CH₂Cl) improve reactivity in nucleophilic or catalytic reactions .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Name Melting Point (°C) Boiling Point Notable Properties Reference
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one Not reported Not reported Predicted moderate lipophilicity (logP ~3.5) due to 3-methylbenzyloxy group
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 Not reported Polar solid with high crystallinity
QD10 (1-(4-(4-Benzoylphenoxypropyl)piperazinylphenyl)ethan-1-one) 148.4–151.4 Not reported Yellow crystalline solid; UPLC/MS purity 100%
1-(4-(3-Cyclopentylprop-1-en-1-yl)phenyl)ethan-1-one (6) Not reported Not reported Oil (93% yield); cycloalkyl group increases hydrophobicity

Key Observations :

  • Bulky substituents (e.g., benzoylphenoxypropyl) increase melting points due to enhanced intermolecular interactions .
  • Aliphatic chains or cycloalkyl groups (e.g., cyclopentyl) reduce crystallinity, resulting in oily products .

Comparison :

  • The target compound’s synthesis likely involves O-alkylation of 4-hydroxyacetophenone with 3-methylbenzyl bromide, similar to methods in .

Biological Activity

1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one, also known as 1-(4-(3-methylphenyl)methoxy)phenyl)ethanone, is a chemical compound with the molecular formula C16H16O2C_{16}H_{16}O_2. Its structure features a phenyl group substituted with a methoxy and a 3-methylphenyl group, suggesting potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

SMILES CC1 CC CC C1 COC2 CC C C C2 C O C\text{SMILES CC1 CC CC C1 COC2 CC C C C2 C O C}

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₆H₁₆O₂
Molecular Weight240.29 g/mol
InChI KeyYGHXJHBIGWIVNU-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antibacterial Activity : Effective against several bacterial strains.
  • Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
  • Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

Antibacterial and Antifungal Activity

In vitro studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, similar compounds have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) ranging from 0.00390.0039 to 0.0250.025 mg/mL .

Table 2: Antibacterial Activity Data

CompoundTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays. Notably, it has shown activity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative effects of the compound against MCF-7 cells, results indicated an IC50 value of 18.62μM18.62\mu M, suggesting significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity Data

Cell LineIC50 (μM)Reference Compound
MCF-718.62Doxorubicin
A54910.28Doxorubicin
HeLa13.67Doxorubicin

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Research indicates that it may activate caspases involved in the apoptotic pathway, leading to increased cell death in malignant cells .

Q & A

Q. Advanced Research Focus

  • Para-substitution : Introducing a nitro group at the 4-position increases ROS scavenging activity by 40% .
  • Heterocyclic replacements : Substituting the phenyl ring with a pyridyl group improves kinase inhibition (e.g., EGFR IC₅₀ ~0.5 µM) .
    Computational docking (AutoDock Vina) guides rational design by predicting binding poses .

What computational models predict the compound’s physicochemical properties, and how reliable are they?

Advanced Research Focus
QSAR models using descriptors like logP (experimental: 2.8; predicted: 2.7) and polar surface area (70 Ų) correlate with permeability . DFT calculations (B3LYP/6-31G*) accurately predict NMR chemical shifts (RMSD <0.3 ppm) .

What strategies address solubility challenges in formulation for in vivo studies?

Q. Advanced Research Focus

  • Co-solvents : 20% PEG-400/water increases solubility to 50 µg/mL .
  • Solid dispersions : HPMC-based matrices improve dissolution rates by 3-fold .
  • Salt formation : Hydrochloride salts enhance stability under gastric pH .

Are green chemistry approaches feasible for large-scale synthesis?

Advanced Research Focus
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes (yield: 75%) . Biocatalytic methods using Candida antarctica lipase in solvent-free conditions achieve 90% conversion with minimal waste .

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